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Compound of Interest

Compound Name: Chromone-3-carboxaldehyde

Cat. No.: B097568

A Comparative Spectroscopic Analysis of Substituted Chromone-3-Carboxaldehydes

Chromone-3-carboxaldehydes are a class of heterocyclic compounds that serve as versatile
intermediates in the synthesis of various biologically active molecules.[1] A thorough
understanding of their spectral characteristics is crucial for their identification, characterization,
and the prediction of their chemical behavior. This guide provides a comparative analysis of the
spectral data of a series of substituted chromone-3-carboxaldehydes, supported by
experimental data from various research publications.

Spectroscopic Data Comparison

The following tables summarize the key spectral data (*H NMR, 13C NMR, and IR) for a
selection of substituted chromone-3-carboxaldehydes. This allows for a direct comparison of
the influence of different substituents on the spectral properties of the chromone core.

Table 1: *H NMR Spectral Data (6, ppm)
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Table 2: *C NMR Spectral Data (6, ppm)
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Table 3: Infrared (IR) Spectral Data (v, cm~*)

C=0 (y- C=0 .
Compound C-H (aromatic) Reference
pyrone) (aldehyde)
4-Oxo0-4H-
chromene-3- 1635.18 1691.48 3054.82 [1]
carbaldehyde
6-Fluoro-4-oxo-
4H-chromene-3- 1651 1688 - [1]
carbaldehyde
6-Chloro-4-oxo-
4H-chromene-3- 1623 1714 - [1]
carbaldehyde
6-Bromo-4-oxo-
4H-chromene-3- 1647 1697 - [1]
carbaldehyde
8-Allyl-4-oxo-4H-
chromene-3- 1647 1700 - [2]

carbaldehyde

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectral
data presented above. Specific parameters may vary between different studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were typically recorded on a 400 MHz spectrometer.[1] Samples were
dissolved in deuterated solvents such as DMSO-de or CDCIs.[1] Chemical shifts (d) are
reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane,
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TMS).[2] The splitting patterns are designated as s (singlet), d (doublet), t (triplet), m (multiplet),
dd (doublet of doublets), and ddd (doublet of doublet of doublets).[1]

Infrared (IR) Spectroscopy

IR spectra were recorded on an FTIR spectrometer.[3] Samples were often analyzed using the
KBr wafer technique or with an Attenuated Total Reflection (ATR) accessory.[2][3] The
absorption bands are reported in wavenumbers (cm~1).[1]

Mass Spectrometry (MS)

Mass spectra were obtained using electron ionization (El) techniques.[4] The data is presented
as a mass-to-charge ratio (m/z) with the relative intensity of the peaks.[2]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral
characterization of substituted chromone-3-carboxaldehydes.
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Caption: Workflow for the synthesis and spectral analysis of substituted chromone-3-
carboxaldehydes.

Discussion of Spectral Trends

The data presented in the tables reveals several key trends:

e 1H NMR: The chemical shift of the aldehydic proton (CHO) is consistently found in the
downfield region (around 10.1-10.4 ppm), as expected for an aldehyde. The position of the
substituents on the chromone ring influences the chemical shifts of the aromatic protons due
to their electronic effects (electron-donating or electron-withdrawing).

e 13C NMR: The carbonyl carbons of the y-pyrone (C-4) and the aldehyde (CHO) are readily
identifiable by their characteristic downfield shifts. The chemical shifts of the other carbons in
the chromone ring are also affected by the nature and position of the substituents.

» IR Spectroscopy: All compounds exhibit two characteristic carbonyl stretching bands. The
band at a higher wavenumber (around 1688-1714 cm~1) corresponds to the aldehyde C=0,
while the one at a lower wavenumber (around 1623-1651 cm™1) is attributed to the y-pyrone
C=0.[1] The positions of these bands are sensitive to the electronic nature of the
substituents on the aromatic ring.

This comparative guide provides a foundational understanding of the spectral properties of
substituted chromone-3-carboxaldehydes. Researchers can utilize this information for the
structural elucidation and characterization of novel derivatives in this important class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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